molecular formula C10H16 B13810525 Tricyclo[5.3.0.0(3,9)]decane

Tricyclo[5.3.0.0(3,9)]decane

Cat. No.: B13810525
M. Wt: 136.23 g/mol
InChI Key: ZTHQFINJURFUBW-UHFFFAOYSA-N
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Description

Tricyclo[5.3.0.03,9]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure. This compound has two main stereoisomers: the endo and exo forms. Its primary use is as a component of jet fuel due to its high energy density and low freezing point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5.3.0.03,9]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, followed by a series of cyclization steps. For example, the synthesis of a similar compound, tricyclo[4.3.1.03,7]decane, involves a seven-step process that includes pivotal Diels-Alder and Conia-ene reactions .

Industrial Production Methods

Industrial production of tricyclo[5.3.0.03,9]decane often involves the use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites. This method facilitates the interconversion of the endo and exo isomers, with a preference for forming the exo isomer as the major product .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.3.0.03,9]decane undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of light or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alkanes.

Scientific Research Applications

Tricyclo[5.3.0.03,9]decane has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-energy fuels and advanced materials.

Mechanism of Action

The mechanism by which tricyclo[5.3.0.03,9]decane exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[5.3.0.03,9]decane is unique due to its specific three-dimensional structure and its high energy density, making it particularly valuable in applications such as jet fuel. Its ability to exist in multiple stereoisomeric forms also adds to its versatility and utility in various scientific and industrial applications .

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[5.3.0.03,9]decane

InChI

InChI=1S/C10H16/c1-2-7-4-10-6-9(7)5-8(10)3-1/h7-10H,1-6H2

InChI Key

ZTHQFINJURFUBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC2CC3C1

Origin of Product

United States

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